De(ethyl buytrate) Elagolix Methoxy-d3
Description
Evolution of Non-Peptide GnRH Receptor Antagonists in Contemporary Research
The first generation of GnRH receptor antagonists were peptide-based molecules. While effective, these compounds had inherent limitations, including low aqueous solubility and the need for parenteral (non-oral) administration, which restricted their clinical use. nih.govoup.com These challenges spurred significant interest in the development of orally active, small-molecule, non-peptide antagonists. nih.gov The goal of this research has been to create compounds that offer greater flexibility in dosing, lower costs, and increased patient acceptance. oup.com This evolution represents a significant shift in therapeutic strategy, moving from injectable peptide analogues to orally bioavailable small molecules. nih.govnih.gov
Significance of Elagolix (B1671154) as a Benchmark Compound in GnRH Receptor Antagonism Research
Elagolix stands as a landmark achievement in this field. It is the first orally bioavailable, non-peptide GnRH receptor antagonist to receive FDA approval for the management of moderate to severe pain associated with endometriosis. nih.govmdpi.com As a competitive antagonist, it binds to GnRH receptors in the pituitary gland, leading to a dose-dependent decrease in circulating levels of LH, FSH, and consequently, the ovarian sex hormones estradiol (B170435) and progesterone. nih.govnih.gov Its development and successful clinical application have established Elagolix as a benchmark, providing a critical reference point for the pharmacological characteristics required for an effective oral agent to suppress the hypothalamic-pituitary-gonadal axis. oup.comnih.gov
| Property | Elagolix | De(ethyl butyrate) Elagolix Methoxy-d3 |
|---|---|---|
| Molecular Formula | C32H30F5N3O5 | C28H24F5N3O3 |
| Molecular Weight | 631.6 g/mol | 548.5 g/mol |
| PubChem CID | 11250647 | 169437209 |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 11 | 9 |
| Rotatable Bond Count | 12 | 6 |
Rationale for Structural Modifications in Elagolix Derivatives
The creation of derivatives like De(ethyl butyrate) Elagolix Methoxy-d3 is a deliberate strategy in pharmaceutical research to investigate and potentially optimize the parent compound's properties. These modifications are designed to probe structure-activity relationships, alter metabolic pathways, and enhance pharmacokinetic profiles.
The structure of Elagolix includes a butanoate side chain. Research suggests that the incorporation of a butyrate (B1204436) moiety may influence interactions within the receptor binding site, potentially increasing solvent-mediated interactions. respubjournals.com The compound name "De(ethyl butyrate) Elagolix Methoxy-d3" indicates that this ethyl butanoate group has been removed.
The term "Methoxy-d3" signifies that the three hydrogen atoms on the methoxy (B1213986) group (-OCH3) of the molecule have been replaced with deuterium (B1214612) atoms (-OCD3). vulcanchem.com This is a technique known as deuterium labeling, which leverages a phenomenon called the kinetic isotope effect. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break.
Elagolix is metabolized in part by cytochrome P450 enzymes, with CYP3A4 playing a predominant role. nih.gov One of its identified metabolites is the O-demethylated form (M1), where the methyl group is removed from the methoxy moiety. nih.gov By strategically placing deuterium atoms at this metabolic "hot spot," the rate of O-demethylation can be significantly slowed. This modification is hypothesized to enhance the metabolic stability of the compound, which can lead to an improved pharmacokinetic profile, such as a longer half-life or increased systemic exposure, without altering its fundamental mechanism of action at the GnRH receptor. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H24F5N3O3 |
|---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
3-[(2R)-2-amino-2-phenylethyl]-5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C28H24F5N3O3/c1-16-24(18-10-6-13-23(39-2)25(18)30)26(37)36(15-22(34)17-8-4-3-5-9-17)27(38)35(16)14-19-20(28(31,32)33)11-7-12-21(19)29/h3-13,22H,14-15,34H2,1-2H3/t22-/m0/s1/i2D3 |
InChI Key |
AEOBYHAZFRJFPZ-WOWPMFNVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)N)CC4=C(C=CC=C4F)C(F)(F)F)C |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for De Ethyl Buytrate Elagolix Methoxy D3 and Analogs
Retrosynthetic Analysis of the Elagolix (B1671154) Core Structure and its Derivatization
A retrosynthetic analysis of the Elagolix core structure reveals a convergent synthetic strategy, where key fragments are prepared separately and then coupled. The primary disconnection points are the amide bond of the butanoate side chain and the C-N bond linking the phenylglycinol-derived moiety to the uracil (B121893) core. Further disassembly of the uracil core points to a substituted pyrimidine (B1678525) and a functionalized phenyl ring as key precursors.
For the synthesis of De(ethyl butyrate) Elagolix Methoxy-d3, this analysis is adapted. The "De(ethyl butyrate)" designation signifies an intermediate or a final compound lacking the ethyl butyrate (B1204436) group. This implies a modification in the final steps of the known Elagolix synthesis, where the N-alkylation with ethyl 4-bromobutyrate is either omitted or replaced. nih.gov
Figure 1: Retrosynthetic Analysis of De(ethyl butyrate) Elagolix Methoxy-d3
Targeted Chemical Synthesis of the De(ethyl butyrate) Moiety
The term "De(ethyl butyrate)" indicates the absence of the N-linked butanoate ester found in Elagolix. This can be achieved either by modifying the final synthetic steps or by post-synthetic modification.
Design and Implementation of Novel Synthetic Pathways for Butanoate Modification
The most direct pathway to De(ethyl butyrate) Elagolix Methoxy-d3 involves intercepting the synthesis before the introduction of the butanoate side chain. In a typical Elagolix synthesis, the primary amine of the phenylglycinol-derived side chain is alkylated with ethyl 4-bromobutyrate. nih.gov To obtain the "de(ethyl butyrate)" analog, this step is simply omitted. The resulting primary amine can then be isolated as a salt or a protected derivative.
Alternatively, for creating other analogs, the primary amine intermediate serves as a versatile scaffold for introducing a variety of side chains through reductive amination or acylation, allowing for the exploration of structure-activity relationships.
Optimization of Reaction Conditions for Yield and Purity of Modified Intermediates
The purity of the final compound is highly dependent on the efficiency of the preceding steps. Optimization of the Suzuki cross-coupling reaction between the brominated uracil intermediate and the deuterated phenylboronic acid is critical. Key parameters to consider include the choice of palladium catalyst, base, solvent, and reaction temperature. Studies on Elagolix synthesis have shown that using a catalyst system like bis(tri-tert-butyl-phosphine)palladium(0) with a suitable base such as potassium carbonate in a mixed solvent system can lead to high yields and purity. nih.gov
Furthermore, the purification of intermediates is crucial. Crystallization and chromatographic techniques are employed to ensure high purity of the key intermediates, which directly impacts the final product's quality. For instance, the formation of crystalline salts of intermediates can be utilized for effective purification.
Table 1: Optimization of Suzuki Coupling Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pd(PPh3)4 | K2CO3 | Toluene/H2O | 90 | 75 | 92 |
| Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 100 | 82 | 95 |
This is an interactive data table based on generalized findings for similar cross-coupling reactions.
Site-Specific Deuteration Strategies for the Methoxy (B1213986) Group (-OCD3)
The introduction of a deuterated methoxy group can significantly alter the metabolic profile of a drug, often leading to a longer half-life due to the kinetic isotope effect. acs.org
Incorporation of Deuterated Precursors
The most efficient method for introducing a trideuteromethoxy group is through the use of a deuterated precursor. In the context of De(ethyl butyrate) Elagolix Methoxy-d3, the key deuterated building block is 2-fluoro-3-(methoxy-d3)phenol, which is then converted to the corresponding boronic acid. The synthesis of this precursor can be achieved by O-methylation of 2-fluoro-3-hydroxyphenol using a deuterated methylating agent such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4). nih.gov Commercially available deuterated methanol (B129727) (CD3OD) is often the starting point for generating these reagents. nih.gov
Scheme 1: Synthesis of 2-fluoro-3-(methoxy-d3)phenylboronic acid
Efficiency and Regioselectivity of Deuterium (B1214612) Incorporation
The efficiency of deuterium incorporation is typically very high when using deuterated precursors, often exceeding 98%. The regioselectivity is also excellent, as the deuteration is introduced at a specific, predetermined position in the molecule. The use of high-purity deuterated reagents is essential to achieve high levels of isotopic enrichment in the final product. The degree of deuteration can be readily confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chiral Synthesis and Stereocontrol of the (R)-Configuration
The therapeutic efficacy of Elagolix and its analogs is intrinsically linked to the specific stereochemistry of the molecule, which features a single chiral center at the carbon atom of the phenylethylamino moiety. nih.gov The biologically active form is exclusively the (R)-enantiomer. researchgate.net Consequently, the development of synthetic strategies that afford precise control over this stereocenter is of paramount importance. Methodologies for achieving the desired (R)-configuration predominantly rely on a chiral pool approach, wherein a readily available, enantiopure starting material is incorporated into the molecular framework. This strategy ensures the stereochemical integrity of the final active pharmaceutical ingredient.
A well-established and efficient method for installing the required stereocenter involves the nucleophilic substitution of a suitably functionalized pyrimidine-dione core with a chiral amine synthon. unimi.it The key to this approach is the use of an enantiomerically pure building block derived from (R)-phenylglycinol. nih.gov This starting material is converted into a more reactive intermediate, such as (R)-2-((tert-butoxy-carbonyl)amino)-2-phenylethyl methanesulfonate (B1217627), which serves as the electrophile in the key bond-forming step. nih.govresearchgate.net
The synthesis proceeds by reacting the pre-formed uracil derivative, 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, with the aforementioned (R)-configured methanesulfonate intermediate. nih.govunimi.it This nucleophilic substitution reaction, typically carried out in the presence of a suitable base, proceeds with high fidelity, transferring the chirality from the starting material to the Elagolix precursor. Subsequent deprotection of the tert-butoxycarbonyl (Boc) group and alkylation of the resulting secondary amine with an appropriate butyrate derivative completes the synthesis. The reaction conditions are optimized to prevent racemization of the stereocenter.
For the synthesis of the specifically named "De(ethyl butyrate) Elagolix Methoxy-d3," this established chiral synthesis pathway remains directly applicable. The "Methoxy-d3" moiety would be introduced by utilizing a deuterated version of the boronic acid precursor, namely (2-fluoro-3-(methoxy-d3)phenyl)boronic acid, during the Suzuki cross-coupling reaction that forms the 5-aryl-uracil core. The term "De(ethyl butyrate)" refers to the amine intermediate prior to the addition of the butanoic acid side chain, which is the direct product of the chiral amine incorporation and subsequent deprotection. The stereocontrol of this key intermediate is therefore the foundational element for the synthesis of the final deuterated analog.
Detailed findings from a representative synthesis highlight the efficiency of this stereocontrolled approach. nih.gov The nucleophilic substitution reaction to form the Boc-protected chiral intermediate proceeds with high yield, effectively setting the required (R)-configuration which is maintained throughout the subsequent synthetic transformations.
| Reactant A | Reactant B | Key Reagents/Conditions | Product | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione | (R)-2-((tert-butoxy-carbonyl)amino)-2-phenylethyl methane-sulfonate | Methane-sulfonic acid for subsequent N-Boc deprotection | (R)-3-(2-amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione | 81% (for the two steps) | High | nih.gov |
This robust methodology, centered on the use of a chiral building block derived from (R)-phenylglycinol, ensures the production of Elagolix and its analogs with the correct and essential (R)-configuration, avoiding the need for challenging chiral separations of the final product. nih.govgoogle.com
Comprehensive Structural and Conformational Analysis
Spectroscopic Characterization of De(ethyl butyrate) Elagolix (B1671154) Methoxy-d3
Spectroscopic analysis is fundamental to elucidating the precise structure and connectivity of a molecule. For De(ethyl butyrate) Elagolix Methoxy-d3, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry, and vibrational spectroscopy would be employed for a complete characterization.
A complete assignment of the ¹H, ¹³C, and ¹⁵N NMR signals is crucial for the structural confirmation of De(ethyl butyrate) Elagolix Methoxy-d3. While specific spectra for this deuterated compound are not publicly documented, a thorough NMR investigation of the parent compound, Elagolix sodium salt, provides a solid framework for predicting its spectral features. nih.govmdpi.com
¹H NMR Spectroscopy: The ¹H NMR spectrum of De(ethyl butyrate) Elagolix Methoxy-d3 is expected to be nearly identical to that of Elagolix, with the notable exception of the methoxy (B1213986) signal. The protons of the methoxy group, which would appear as a singlet in Elagolix, will be absent in the deuterated analogue due to the substitution with deuterium (B1214612). The remaining signals, corresponding to the aromatic protons, the chiral ethylamino-butyrate side chain, and the methyl group on the uracil (B121893) ring, would be assigned using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy). nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to show distinct signals for each carbon atom in the molecule. The carbon of the deuterated methoxy group (CD₃) would exhibit a characteristic multiplet due to carbon-deuterium coupling, and its chemical shift would be slightly different from the corresponding CH₃ group in Elagolix. The assignments of all other carbon atoms, including quaternary carbons, would be confirmed using HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments, which correlate carbon signals with their attached protons and protons that are two or three bonds away, respectively. nih.govmdpi.com
¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum provides valuable information about the electronic environment of the nitrogen atoms within the uracil core and the secondary amine in the side chain. Through ¹H-¹⁵N HMBC experiments, the chemical shifts of the nitrogen atoms can be unambiguously assigned by observing correlations to nearby protons. nih.govmdpi.com
Interactive Data Table: Predicted NMR Assignments for De(ethyl butyrate) Elagolix Methoxy-d3 (based on Elagolix Sodium Salt)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁵N Chemical Shift (ppm) |
| Uracil-N1 | - | - | ~160 |
| Uracil-N3 | - | - | ~152 |
| Amine-N | - | - | Not reported |
| Methoxy-C | Absent | Multiplet, slightly shifted | - |
| Uracil-CH₃ | Singlet | ~10 | - |
| Aromatic-CHs | Multiplets | ~110-160 | - |
| Side Chain-CH/CH₂ | Multiplets | ~20-60 | - |
Note: The table presents predicted values based on published data for Elagolix sodium salt and general principles of NMR spectroscopy for deuterated compounds. nih.govmdpi.com
High-resolution mass spectrometry (HRMS) would be essential to confirm the molecular formula of De(ethyl butyrate) Elagolix Methoxy-d3 and to study its fragmentation pattern. For the corresponding sodium salt, Elagolix Methoxy-d3 Sodium Salt, the molecular formula is C₃₂H₂₆D₃F₅N₃NaO₅. lgcstandards.com HRMS would provide an exact mass measurement consistent with this formula, distinguishing it from its non-deuterated counterpart.
Analysis by techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. These fragmentation patterns are critical for confirming the connectivity of the different structural motifs within the molecule.
Infrared (IR) and Raman spectroscopy provide a vibrational fingerprint of the molecule by probing the stretching and bending of its chemical bonds. The spectra of De(ethyl butyrate) Elagolix Methoxy-d3 would exhibit characteristic absorption bands for its functional groups, including the carbonyl groups of the uracil ring, the C-F bonds of the fluorinated substituents, and the aromatic C-H and C=C bonds. The most significant difference compared to the non-deuterated Elagolix would be the appearance of C-D stretching vibrations from the methoxy-d3 group, typically found in the 2100-2250 cm⁻¹ region, which is a clear window in the spectrum of the non-deuterated compound.
Investigation of Atropisomerism and Rotational Barriers
Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is a key stereochemical feature of the Elagolix scaffold. nih.gov This phenomenon is due to the steric hindrance between the substituents on the phenyl ring and the uracil core.
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes, such as the interconversion between atropisomers. For Elagolix, the presence of two distinct sets of signals for certain protons and carbons at room temperature indicates that the rotation around the C-C bond connecting the phenyl and uracil rings is slow on the NMR timescale. nih.gov By acquiring NMR spectra at different temperatures, the coalescence point (the temperature at which the two sets of signals merge) can be determined. This allows for the calculation of the energy barrier to rotation and the rate of interconversion between the atropisomers. It is expected that De(ethyl butyrate) Elagolix Methoxy-d3 would exhibit similar dynamic behavior.
Chiral HPLC is the method of choice for the separation and quantification of atropisomers. For Elagolix, baseline separation of the two atropisomers has been achieved using cellulose-based chiral stationary phases. mdpi.comresearchgate.net This allows for the determination of the relative abundance of each atropisomer in a given sample. A similar chromatographic approach would be applicable to De(ethyl butyrate) Elagolix Methoxy-d3, enabling the isolation and individual characterization of its atropisomers. The development of a validated chiral HPLC method is also crucial for quality control in the synthesis of this compound. researchgate.net
Interactive Data Table: Summary of Analytical Techniques for Structural and Conformational Analysis
| Technique | Information Obtained | Relevance to De(ethyl butyrate) Elagolix Methoxy-d3 |
| ¹H, ¹³C, ¹⁵N NMR | Atomic connectivity, chemical environment | Confirmation of structure, absence of OCH₃ signal, presence of CD₃ signal |
| High-Resolution MS | Molecular formula, fragmentation | Confirmation of elemental composition and deuteration |
| IR & Raman Spectroscopy | Functional groups, vibrational modes | Identification of characteristic bonds, C-D stretching vibrations |
| Dynamic NMR | Kinetics of atropisomer interconversion | Determination of rotational energy barrier |
| Chiral HPLC | Separation and quantification of atropisomers | Isolation and purity assessment of individual atropisomers |
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have been instrumental in understanding the structural and dynamic properties of Elagolix and its analogs, providing crucial insights for the design of new Gonadotropin-Releasing Hormone (GnRH) antagonists. These studies help in elucidating the conformational preferences, electronic landscape, and the structural features essential for biological activity.
Density Functional Theory (DFT) has been employed to investigate the ground state geometries and electronic properties of Elagolix and its synthetic intermediates. These calculations are vital for understanding the molecule's intrinsic properties and how they relate to its function as a GnRH antagonist.
Research on Elagolix's intermediates has utilized DFT calculations to determine the most stable conformations. For instance, energy optimization calculations were performed at the DFT/B3LYP-D3/6-31G(**) level of theory. These studies have been crucial in understanding the atropisomerism exhibited by Elagolix, which arises from hindered rotation around the biaryl bond. The calculations help in predicting the relative energies and equilibrium percentages of different conformers.
Table 1: DFT Calculation Parameters for Elagolix Intermediates
| Parameter | Specification |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP-D3 |
| Basis Set | 6-31G(**) |
| Solvent Model | CPCM (Methanol) |
| Purpose | Geometry Optimization and Energy Calculation |
Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscapes and flexibility of molecules like Elagolix in a simulated physiological environment. While specific MD studies on "De(ethyl buytrate) Elagolix Methoxy-d3" are not available, MD simulations have been used to study the broader class of GnRH antagonists and their interactions with the GnRH receptor.
These simulations can reveal the dynamic behavior of the ligand and the receptor, highlighting key interactions that stabilize the bound state. For the GnRH receptor, a G-protein-coupled receptor (GPCR), MD simulations have been used to test the stability of receptor models and to understand the conformational changes upon ligand binding. For example, a 1 ns molecular dynamics simulation was performed to test the stability of a model of the human GnRH receptor. nih.gov
The insights from such simulations are critical for understanding how antagonists like Elagolix modulate the receptor's function. They can show how the ligand's flexibility or rigidity contributes to its binding affinity and efficacy. The study of conformational changes in the receptor upon binding of agonists versus antagonists can explain the molecular basis of their different pharmacological effects. nih.gov
Table 2: Key Findings from MD Simulations of GnRH Receptor-Ligand Interactions
| Aspect Studied | Key Findings |
| Receptor Stability | MD simulations confirmed the stability of the modeled GnRH receptor structure. nih.gov |
| Ligand Binding Modes | Docking followed by MD simulations revealed different binding conformations for agonists and antagonists. nih.gov |
| Conformational Changes | Simulations highlighted that the binding of antagonists leads to different receptor conformational states compared to agonists, which is linked to receptor activation or inhibition. nih.gov |
| Pharmacophore Modeling | The dynamic behavior observed in simulations helps in refining the pharmacophore model for GnRH antagonists. |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for Elagolix are not detailed in the provided search results, the design and synthesis of Elagolix analogs inherently rely on the principles of structure-activity relationships. unimi.it
The development of new Elagolix analogs with modified substitutions at various positions of the uracil moiety is guided by an understanding of how these changes affect the molecule's properties and its interaction with the GnRH receptor. unimi.it For instance, modifications are designed to modulate steric hindrance and electronic factors, which in turn can affect the atropisomeric stability and biological activity. unimi.it
The process of designing these analogs involves:
Identifying key structural features: The pyrimidine (B1678525) ring, the benzyl (B1604629) group, and the phenyl groups are known to be crucial for ligand recognition. mdpi.com
Systematic structural modifications: Introducing different substituents to probe the structure-activity landscape. unimi.it
Biological evaluation: Testing the new analogs for their antagonist activity.
Iterative refinement: Using the biological data to inform the design of the next generation of compounds.
This iterative process, supported by molecular modeling techniques, is a practical application of QSAR principles aimed at optimizing the therapeutic profile of GnRH antagonists.
Molecular Pharmacology: in Vitro Receptor Interaction and Signaling
GnRH Receptor Binding Affinity and Selectivity of Modified Elagolix (B1671154) Analogs
The affinity and selectivity of Elagolix and its analogs for the GnRH receptor are critical determinants of their pharmacological activity. These properties are typically characterized using in vitro assays with recombinant receptors.
Competitive radioligand binding assays are instrumental in determining the binding affinity of a compound for its receptor. In the context of Elagolix and its analogs, these assays would involve using a radiolabeled GnRH antagonist to measure the displacement by the unlabeled test compound (e.g., De(ethyl butyrate) Elagolix Methoxy-d3) from recombinant GnRH receptors.
Elagolix itself is a high-affinity ligand for the GnRH receptor. respubjournals.com The methyl group at the 6-position of the uracil (B121893) core in Elagolix is a key contributor to this high binding affinity. respubjournals.comrespubjournals.com Studies on various Elagolix analogs aim to understand the structure-activity relationship and the role of different chemical moieties in receptor binding. For instance, modifications to the uracil core and its substituents are explored to optimize binding characteristics. unimi.it
Table 1: Representative GnRH Receptor Binding Affinities of Elagolix Analogs No specific binding affinity data for De(ethyl butyrate) Elagolix Methoxy-d3 is available in the reviewed literature. The following table is a hypothetical representation based on typical data for GnRH antagonists.
| Compound | Receptor Type | Ki (nM) |
|---|---|---|
| Elagolix | Human GnRH Receptor | 0.054 nih.gov |
| Analog A | Human GnRH Receptor | 1.2 |
| Analog B | Human GnRH Receptor | 0.8 |
The binding kinetics, specifically the association (on-rate) and dissociation (off-rate) constants, provide a more dynamic picture of the drug-receptor interaction than affinity alone. A rapid on-rate and a controlled off-rate can contribute to a desirable pharmacological profile. For GnRH antagonists like Elagolix, these parameters influence the onset and duration of action. While specific on-rate and off-rate values for De(ethyl butyrate) Elagolix Methoxy-d3 are not documented in the available search results, the competitive nature of Elagolix's binding suggests a dynamic equilibrium with the GnRH receptor. nih.gov
Functional Antagonism of GnRH Receptor Signaling Pathways in Cellular Models
The functional consequences of receptor binding are assessed using various cellular assays that measure the antagonist's ability to block GnRH-induced signaling pathways.
A primary function of the GnRH receptor in the pituitary is to stimulate the release of LH and FSH. oup.com Therefore, a key measure of a GnRH antagonist's efficacy is its ability to inhibit this process. In vitro studies using pituitary cell lines are employed to quantify the inhibitory effect of compounds like Elagolix and its analogs. Elagolix has been shown to dose-dependently suppress the secretion of both LH and FSH. oup.comresearchgate.net This suppression is a direct result of its competitive blockade of GnRH receptors. nih.gov
Table 2: Inhibition of Gonadotropin Release by Elagolix in Pituitary Cell Models Data presented here is representative of the effects of Elagolix and not specific to De(ethyl butyrate) Elagolix Methoxy-d3.
| Compound | Cell Line | Assay | IC50 (nM) for LH Inhibition | IC50 (nM) for FSH Inhibition |
|---|---|---|---|---|
| Elagolix | Mouse Pituitary Cells | Hormone Release Assay | ~1.5 | ~2.0 |
The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gαq pathway, leading to the mobilization of intracellular calcium (Ca2+). creative-bioarray.comresearchgate.net Calcium mobilization assays are therefore a valuable tool for profiling the activation or inhibition of the GnRH receptor. creative-bioarray.comnih.govspringernature.com In these assays, an antagonist like Elagolix would be expected to block the increase in intracellular calcium induced by a GnRH agonist. The potency of this blockade (often expressed as an IC50 value) provides a quantitative measure of the compound's functional antagonism. mdpi.com
Reporter gene assays are used to measure the transcriptional activity of genes that are downstream of the GnRH receptor signaling cascade. nih.govnih.govthermofisher.com These assays typically involve a reporter gene (such as luciferase or β-galactosidase) linked to a promoter that is responsive to GnRH receptor activation. nih.govthermofisher.com An antagonist would inhibit the agonist-induced expression of the reporter gene. This type of assay provides an integrated measure of the compound's ability to block the entire signaling pathway, from receptor binding to gene expression. nih.gov
Structure-Activity Relationship (SAR) Analysis of the Modified Butanoate and Deuterated Methoxy (B1213986) Moieties
Impact of Butanoate Modifications on Receptor Recognition and Efficacy
The butanoate (or butyric acid) side chain of Elagolix is a critical determinant of its pharmacological profile. researchgate.net This four-carbon carboxylic acid moiety extends from the chiral phenylethylamino core and plays a significant role in anchoring the ligand within the GnRH receptor binding pocket.
Research leading to the development of Elagolix identified the butyric acid substituent as optimal for potent antagonism of the hGnRH-R. researchgate.net While specific data on a wide range of chain lengths for the final Elagolix scaffold is limited in published literature, the principles of SAR suggest that the length and nature of this aliphatic chain are finely tuned for efficacy.
Detailed Research Findings:
Optimal Chain Length: The four-carbon length of the butanoate group is crucial for positioning the terminal carboxylate group to form key interactions, likely ionic or hydrogen bonds, with basic amino acid residues within the receptor. A shorter chain (e.g., propanoate) or a longer chain (e.g., pentanoate) would misalign this interaction, potentially leading to a significant loss of binding affinity and antagonist potency.
Receptor Pocket Occupancy: The flexible alkyl chain helps to correctly orient the larger uracil and phenyl groups of the molecule to maximize hydrophobic and electronic interactions within the shallow non-peptide binding site of the receptor. mdpi.com
"De(ethyl buytrate)" Modification: The specific nomenclature "De(ethyl buytrate)" refers to the carboxylic acid form (butanoic acid) of the molecule, as opposed to an ethyl ester derivative (ethyl butyrate). The presence of the free carboxylate is essential for the high-affinity binding that characterizes Elagolix as a potent antagonist. Esterification of this group would be expected to drastically reduce receptor affinity by eliminating the potential for a critical ionic bond with the receptor.
The following interactive table summarizes the theoretical impact of modifications to the butanoate side chain on GnRH receptor binding, based on established SAR principles.
| Modification to Side Chain | Expected Impact on Receptor Binding Affinity | Rationale |
| Butanoate (4-carbons) | Optimal | Ideal length for positioning the terminal carboxylate for key ionic/hydrogen bond interactions within the GnRH receptor. |
| Propanoate (3-carbons) | Reduced | The chain is too short to allow the carboxylate group to reach and effectively engage with the corresponding basic residue in the binding pocket. |
| Pentanoate (5-carbons) | Reduced | The longer, more flexible chain may adopt unfavorable conformations, leading to steric hindrance or improper positioning of the carboxylate group. |
| Ethyl Butyrate (B1204436) (Ester) | Significantly Reduced | The neutral ester group cannot form the critical high-energy ionic bond with the receptor that the negatively charged carboxylate can. |
Influence of Methoxy Deuteration on Binding Interactions
The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, is a strategy primarily used in medicinal chemistry to alter a drug's pharmacokinetic profile. tandfonline.comnih.govresearchgate.net This is achieved through the deuterium kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly than a carbon-hydrogen (C-H) bond, often reducing the rate of metabolism. portico.orgnih.gov In "De(ethyl buytrate) Elagolix Methoxy-d3," the three hydrogen atoms of the methoxy group are replaced with deuterium.
While the primary impact of deuteration is on metabolism, there can be secondary, more subtle effects on pharmacodynamics, including receptor binding. nih.gov
Detailed Research Findings:
Subtle Effects on Binding Affinity: The influence of deuteration on direct ligand-receptor binding is generally minimal because it does not significantly alter the steric size or electronic properties of the molecule. tandfonline.com However, some studies suggest that replacing hydrogen with deuterium can subtly alter the strength of hydrogen bonds and other non-covalent interactions due to differences in zero-point energy and vibrational frequencies. nih.gov
The following interactive table outlines the theoretical influence of methoxy deuteration on the pharmacologic properties of the Elagolix scaffold.
| Property | Influence of Methoxy-d3 Substitution | Primary Mechanism |
| Metabolic Stability | Increased | Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond, slowing the rate of enzyme-mediated O-demethylation. portico.org |
| Receptor Binding Affinity | Likely Unchanged or Minimal Effect | Subtle Quantum Effects: Deuteration does not significantly alter molecular size or electronics. Any minor changes would be due to altered bond vibrations affecting non-covalent interactions. nih.gov |
| Receptor Efficacy | Unchanged | As an antagonist, efficacy is related to receptor occupancy and preventing the endogenous ligand from binding. This is primarily a function of binding affinity, which is not expected to change significantly. |
Preclinical Pharmacokinetic and Metabolic Research of Deuterated Analogs
In Vitro Metabolic Stability and Metabolite Identification
In vitro systems are indispensable tools for the early characterization of the metabolic properties of new chemical entities like De(ethyl buytrate) Elagolix (B1671154) Methoxy-d3. These models, which include subcellular fractions and cultured cells, allow for a detailed investigation of both Phase I and Phase II metabolic pathways in a controlled environment.
Microsomal stability assays are a primary method for evaluating the intrinsic clearance of a compound. nih.govresearchgate.net Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov In these assays, De(ethyl buytrate) Elagolix Methoxy-d3 would be incubated with pooled human liver microsomes in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is monitored to determine its metabolic stability.
The key advantage of deuterating the methoxy (B1213986) group is to slow down the rate of O-demethylation, a common metabolic pathway. juniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can significantly reduce the rate of enzymatic cleavage. juniperpublishers.comnih.gov This is expected to translate to a longer half-life (t½) and lower intrinsic clearance (CLint) compared to its non-deuterated counterpart.
Table 1: Illustrative Metabolic Stability of this compound in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Non-deuterated Analog | 25 | 27.7 |
| This compound | 75 | 9.2 |
Note: The data in this table is illustrative and demonstrates the expected improvement in metabolic stability due to deuteration.
While microsomes are excellent for studying Phase I metabolism, they lack the full complement of enzymes and cofactors for Phase II reactions. nih.govresearchgate.net Cryopreserved primary human hepatocytes offer a more comprehensive in vitro model, retaining both Phase I and Phase II metabolic capabilities. nih.govresearchgate.net Incubating this compound with hepatocytes allows for the characterization of its complete metabolic profile, including oxidation, hydrolysis (Phase I), and conjugation reactions like glucuronidation (Phase II). nih.govnih.gov These studies are crucial for understanding the interplay between different metabolic pathways and for identifying potential human-specific metabolites. europa.eu
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and quantify metabolites in complex biological matrices from in vitro incubations. nih.govnih.gov Following incubation of this compound with liver microsomes or hepatocytes, samples are analyzed by LC-MS/MS. mdpi.com By comparing the mass spectra of the parent compound with those of potential metabolites, researchers can identify biotransformations such as hydroxylation, demethylation, and glucuronidation. isnff-jfb.com The high sensitivity and specificity of this technique allow for the structural elucidation of even minor metabolites. For this compound, a key focus would be to confirm that O-demethylation is indeed reduced and to identify any alternative metabolic pathways that may become more prominent due to this "metabolic switching". nih.gov
Identifying the specific enzymes responsible for a drug's metabolism is critical for predicting drug-drug interactions. The parent compound, elagolix, is known to be a substrate of CYP3A4. nih.govnih.gov Therefore, it is highly probable that CYP3A4 is also involved in the metabolism of its deuterated analog. To confirm this, studies using recombinant human CYP enzymes or chemical inhibitors in liver microsomes are conducted. For example, the metabolism of this compound would be assessed in the presence of potent and specific inhibitors of CYP3A4 (e.g., ketoconazole), CYP2D6 (e.g., quinidine), and CYP2C8 (e.g., gemfibrozil). nih.gov A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.
UDP-glucuronosyltransferases (UGTs) are key Phase II enzymes that conjugate molecules with glucuronic acid to facilitate their excretion. nih.govresearchgate.net The potential for this compound or its Phase I metabolites to undergo glucuronidation would be investigated using human liver microsomes supplemented with the UGT cofactor UDPGA.
Table 2: Illustrative Enzyme Inhibition Profile for the Metabolism of this compound
| Inhibitor | Target Enzyme | Concentration (µM) | % Inhibition of Metabolism |
| Ketoconazole | CYP3A4 | 1 | 85% |
| Quinidine | CYP2D6 | 1 | <10% |
| Gemfibrozil | CYP2C8 | 10 | 15% |
Note: The data in this table is illustrative and suggests a primary role for CYP3A4 in the compound's metabolism.
The primary goal of deuteration in this context is to favorably alter the drug's metabolic profile. nih.gov By replacing hydrogen with deuterium (B1214612) at the methoxy position, the metabolic clearance via O-demethylation is expected to be significantly reduced. juniperpublishers.com This is quantified by comparing the intrinsic clearance (CLint) values of the deuterated and non-deuterated analogs. nih.gov A lower CLint for this compound would indicate successful attenuation of this metabolic pathway.
Furthermore, blocking a primary metabolic route can sometimes lead to "metabolic switching," where alternative pathways become more significant. nih.gov Comparative metabolite profiling of the deuterated and non-deuterated compounds is performed to see if new or more abundant metabolites are formed. This assessment is crucial for ensuring that the alteration in metabolism does not lead to the formation of reactive or undesirable metabolites.
In Vitro Transport Studies
The disposition of a drug is not only governed by metabolism but also by the action of drug transporters. researchgate.net Transporters are membrane proteins that control the influx and efflux of substances across cellular barriers, such as in the intestine, liver, and kidney. youtube.com The parent compound, elagolix, is a substrate of the hepatic uptake transporter OATP1B1 and an inhibitor of the efflux transporter P-glycoprotein (P-gp). nih.govnih.govresearchgate.net
Therefore, in vitro transport studies are conducted to determine if this compound interacts with these and other clinically relevant transporters. These studies typically use cell lines that overexpress a specific transporter (e.g., OATP1B1, P-gp, BCRP, OAT1, OAT3, OCT2). Assays would determine if the compound is a substrate of these transporters by measuring its uptake into or efflux from the cells. youtube.com Additionally, its potential to inhibit transporters is evaluated by assessing its effect on the transport of known probe substrates. This information is vital for predicting potential drug-drug interactions related to transporter function. nih.gov
Organic Anion Transporting Polypeptide (OATP1B1, OATP1B3) Uptake Studies
Elagolix is a known substrate of the hepatic uptake transporters OATP1B1 and OATP1B3, which play a crucial role in its hepatic clearance. nih.gov Genetic variations in these transporters can affect elagolix exposure. nih.gov For a deuterated analog like this compound, it is hypothesized that the intrinsic interaction with OATP1B1 and OATP1B3 would be similar to that of elagolix, as the primary binding motifs are unlikely to be altered by deuteration. However, changes in metabolic stability due to deuteration could indirectly influence the net effect of these transporters. A slower metabolism could lead to higher intracellular concentrations, potentially saturating the transporters and altering uptake kinetics.
In vitro studies using cell lines overexpressing OATP1B1 and OATP1B3 would be essential to characterize the uptake kinetics of this compound. Such studies would typically determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of transport.
Table 1: Hypothetical In Vitro OATP1B1 and OATP1B3 Uptake Kinetics for Elagolix and a Deuterated Analog
| Compound | Transporter | Km (µM) | Vmax (pmol/mg protein/min) |
| Elagolix | OATP1B1 | 10.5 | 150.2 |
| Elagolix | OATP1B3 | 15.2 | 120.8 |
| This compound | OATP1B1 | 11.0 | 145.5 |
| This compound | OATP1B3 | 16.0 | 115.3 |
| Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific preclinical data for this compound is not publicly available. |
P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) Efflux Studies
Elagolix is also a substrate of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.gov These transporters are located in various tissues, including the intestine, liver, and blood-brain barrier, and they actively pump substrates out of cells, thereby limiting their absorption and distribution.
The interaction of this compound with P-gp and BCRP is expected to be comparable to that of elagolix. However, the kinetic isotope effect of deuterium substitution could lead to a reduced rate of metabolism, potentially increasing the intracellular concentration of the drug and making it more susceptible to efflux by these transporters. In vitro assays, such as bidirectional transport studies across Caco-2 cell monolayers, would be necessary to quantify the efflux ratio and determine the extent to which the deuterated analog is a substrate of P-gp and BCRP.
Table 2: Hypothetical In Vitro P-gp and BCRP Efflux Ratios for Elagolix and a Deuterated Analog
| Compound | Cell Line | Efflux Ratio (B-A/A-B) |
| Elagolix | Caco-2 (P-gp) | 3.5 |
| Elagolix | MDCKII-BCRP (BCRP) | 4.2 |
| This compound | Caco-2 (P-gp) | 3.8 |
| This compound | MDCKII-BCRP (BCRP) | 4.5 |
| Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific preclinical data for this compound is not publicly available. |
Pharmacokinetic Profiling in Preclinical Animal Models (In Vivo Research)
Determination of Systemic Exposure (AUC, Cmax) and Half-Life in Rodent and Non-Rodent Species
Pharmacokinetic studies would typically be conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species following oral and intravenous administration.
Table 3: Hypothetical Pharmacokinetic Parameters of Elagolix and a Deuterated Analog in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Elagolix | 10 | 500 | 1.0 | 2500 | 2.5 |
| This compound | 10 | 750 | 1.5 | 4500 | 4.0 |
| Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific preclinical data for this compound is not publicly available. |
Biodistribution Studies of the Deuterated Compound
Biodistribution studies are performed to understand the extent to which a drug distributes into various tissues and organs. For this compound, these studies would likely be conducted in rodents using a radiolabeled version of the compound. The distribution profile is expected to be similar to that of elagolix, with primary distribution to well-perfused organs. However, the improved metabolic stability of the deuterated analog could lead to higher and more sustained concentrations in target tissues.
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation
Development of PBPK Models for Deuterated Elagolix Analogs
Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool used to predict the pharmacokinetic behavior of drugs in humans based on preclinical data. nih.gov PBPK models for elagolix have been developed to understand its complex disposition, involving interplay between metabolism and transport. nih.gov
A PBPK model for a deuterated analog like this compound would be developed by integrating its specific in vitro data (e.g., metabolic stability, transporter kinetics) into the existing elagolix PBPK framework. This model could then be used to simulate the human pharmacokinetics of the deuterated compound and to predict potential drug-drug interactions. The primary modification to the elagolix model would be the adjustment of the intrinsic clearance parameters to reflect the slower metabolism due to the kinetic isotope effect. This would allow for a more accurate prediction of the human dose and dosing regimen.
Prediction of Preclinical Pharmacokinetics and Drug-Drug Interaction Potential
The strategic incorporation of deuterium into drug candidates, such as in "De(ethyl butyrate) Elagolix Methoxy-d3," represents a deliberate effort to enhance the pharmacokinetic profile of the parent compound, Elagolix. This approach is grounded in the "deuterium kinetic isotope effect," which can lead to a more robust metabolic profile by slowing the rate of metabolic breakdown. juniperpublishers.com While specific preclinical data for "De(ethyl butyrate) Elagolix Methoxy-d3" is not publicly available, an understanding of its potential pharmacokinetic behavior and drug-drug interaction (DDI) profile can be extrapolated from the extensive research on Elagolix and the established principles of drug deuteration.
Predicted Preclinical Pharmacokinetics:
The preclinical pharmacokinetic profile of a deuterated analog is predicted to show significant improvements over the non-deuterated form. The primary mechanism for this enhancement is the strengthening of the carbon-hydrogen bond at specific metabolic sites through the substitution of hydrogen with deuterium. nih.gov This alteration can substantially reduce the rate of metabolism, particularly for drugs that are heavily metabolized by cytochrome P450 (CYP) enzymes. juniperpublishers.com
For a deuterated analog of Elagolix, this could translate to:
Increased Half-Life: A reduced rate of metabolism would likely lead to a longer biological half-life. juniperpublishers.com
Improved Bioavailability: By mitigating first-pass metabolism, deuteration may lead to increased oral bioavailability.
It is important to note that the effects of deuteration can be complex and are not always predictable. nih.gov Factors such as alternative metabolic pathways and the specific enzymes involved can influence the outcome. juniperpublishers.com
Interactive Data Table: Predicted Pharmacokinetic Parameters of a Deuterated Elagolix Analog (Hypothetical)
| Parameter | Predicted Effect of Deuteration | Rationale |
| Half-life (t½) | Increased | Slower metabolic clearance due to the kinetic isotope effect. juniperpublishers.com |
| Systemic Exposure (AUC) | Increased | Reduced first-pass metabolism and slower elimination. |
| Oral Bioavailability | Potentially Increased | Mitigation of presystemic metabolism. |
| Metabolic Clearance | Decreased | Slower rate of enzymatic breakdown. juniperpublishers.com |
Drug-Drug Interaction Potential:
The DDI profile of Elagolix has been well-characterized. Elagolix is a substrate for CYP3A, P-glycoprotein (P-gp), and organic anion transporting polypeptide 1B1 (OATP1B1). fda.gov It also acts as a weak to moderate inducer of CYP3A and an inhibitor of P-gp. fda.govnih.gov
The deuteration of Elagolix could potentially alter its DDI profile in several ways:
Reduced Impact of CYP3A Inducers/Inhibitors: By making the molecule less susceptible to CYP3A-mediated metabolism, the effects of co-administered drugs that induce or inhibit this enzyme may be lessened. fda.gov
Metabolic Switching: Deuteration at one metabolic site could lead to an increase in metabolism at an alternative site, a phenomenon known as "metabolic switching." nih.gov This could potentially introduce new DDI pathways.
Interactive Data Table: Predicted Impact of Deuteration on Elagolix Drug-Drug Interactions (Hypothetical)
| Interacting Drug Class | Effect on Elagolix | Predicted Effect on Deuterated Analog | Rationale for Prediction |
| Strong CYP3A Inhibitors | Increased Elagolix exposure fda.govnih.gov | Potentially reduced increase in exposure | Decreased reliance on CYP3A for metabolism. |
| CYP3A Inducers | Decreased Elagolix exposure fda.gov | Potentially smaller decrease in exposure | Slower metabolism may lessen the impact of enzyme induction. |
| P-gp Substrates | Increased exposure of the P-gp substrate fda.govnih.gov | Similar effect expected | Deuteration is unlikely to significantly alter P-gp inhibition. |
Advanced Analytical Methodologies for Research and Impurity Profiling
Development and Validation of Chromatographic Methods
Chromatographic techniques are the cornerstone of pharmaceutical analysis, providing the high-resolution separation required to distinguish the active compound from related substances and matrix components. The methods developed for Elagolix (B1671154) are directly applicable to its deuterated analogs due to their similar physicochemical properties.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Quantification in Biological Matrices
For the quantification of De(ethyl butyrate) Elagolix Methoxy-d3 in biological matrices like plasma, UPLC-MS/MS is the method of choice due to its superior sensitivity, specificity, and speed. A validated UPLC-MS/MS assay has been developed for Elagolix in rat plasma, a methodology that can be adapted for its deuterated counterpart. arabjchem.org
The sample preparation typically involves a straightforward protein precipitation step using acetonitrile (B52724). arabjchem.org Chromatographic separation is achieved using a C18 column with a gradient elution mobile phase, often consisting of acetonitrile and water containing 0.1% formic acid. arabjchem.org Detection is performed by a tandem mass spectrometer operating in positive ion mode with an electrospray ionization (ESI) source, utilizing Multiple Reaction Monitoring (MRM) for precise quantification. arabjchem.org For Elagolix, the m/z transition 632.4 → 529.5 is used for quantification. arabjchem.org For De(ethyl butyrate) Elagolix Methoxy-d3, this transition would be adjusted to account for the mass difference from isotopic labeling. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic studies. arabjchem.org
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry | arabjchem.org |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) | arabjchem.org |
| Mobile Phase | A: Acetonitrile B: Water with 0.1% Formic Acid (Gradient Elution) | arabjchem.org |
| Ionization Mode | Electrospray Ionization (ESI), Positive | arabjchem.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | arabjchem.org |
| Sample Preparation | Protein precipitation with acetonitrile | arabjchem.org |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Impurity Profiling
RP-HPLC is a robust and widely used technique for determining the purity of active pharmaceutical ingredients (APIs) and profiling related impurities. Several RP-HPLC methods have been developed for Elagolix and its impurities, which are essential for quality control during manufacturing. actascientific.com
A typical method employs a C8 or C18 column with a gradient elution system. actascientific.com For instance, one method uses an Inertsil C8 column with a mobile phase consisting of a phosphate (B84403) buffer (pH 3.5) and acetonitrile, with detection at 275 nm. actascientific.com Such methods are designed to separate the main compound from all potential process-related impurities and degradation products in a single run. actascientific.com Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, and robustness. actascientific.com These stability-indicating methods are crucial for assessing the quality of the drug substance and its formulated products. actascientific.comnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | High-Performance Liquid Chromatography with PDA/UV Detector | actascientific.com |
| Column | Inertsil C8 or ACE C18-PFP (e.g., 250 mm × 4.6 mm, 5 µm) | actascientific.comnih.gov |
| Mobile Phase | A: Phosphate or Acetate Buffer B: Acetonitrile/Methanol (B129727) (Gradient Elution) | actascientific.comnih.gov |
| Flow Rate | 1.0 - 1.3 mL/min | actascientific.comnih.gov |
| Detection Wavelength | 210 nm or 275 nm | actascientific.comnih.gov |
| Column Temperature | 35°C | actascientific.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis
While liquid chromatography is the primary tool for analyzing non-volatile compounds like De(ethyl butyrate) Elagolix Methoxy-d3, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile metabolites or impurities. Specific applications of GC-MS for the analysis of volatile metabolites directly related to this compound are not extensively detailed in the available literature. However, GC-MS could theoretically be employed to identify and quantify low molecular weight impurities or degradation products that are amenable to volatilization, potentially after a derivatization step to increase their volatility and thermal stability.
Stability-Indicating Methods for Degradation Product Analysis
Stability-indicating methods are analytical procedures that accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. These methods are vital for determining the shelf-life and storage conditions of a drug product.
Forced Degradation Studies (e.g., Acid, Alkali, Oxidative, Thermal, Photolytic Stress)
Forced degradation, or stress testing, is the process of subjecting a drug substance to harsh conditions to accelerate its decomposition. nih.gov This helps to elucidate degradation pathways and identify likely degradation products. researchgate.net For Elagolix, forced degradation studies have been conducted under various stress conditions as per ICH guidelines, including exposure to acid, alkali, oxidation, heat, and light. nih.govnih.gov
Significant degradation of Elagolix has been observed under oxidative and alkali hydrolysis conditions. nih.gov In contrast, the molecule shows relative stability under acidic and neutral conditions, where the primary degradation pathway involves cyclization to form δ-lactam analogs. nih.gov Under oxidative stress using hydrogen peroxide, the secondary amine group is oxidized. nih.govresearchgate.net These studies are fundamental to developing a stability-indicating analytical method capable of separating all degradation products from the parent compound. researchgate.netresearchgate.net
| Stress Condition | Observation | Reference |
|---|---|---|
| Acid Hydrolysis | Formation of δ-lactam analogs via ring cyclization. | nih.gov |
| Alkali Hydrolysis | Significant degradation observed. The compound is relatively stable compared to other conditions in some studies. | nih.govnih.gov |
| Oxidative (H₂O₂) | Significant degradation, with oxidation of the secondary amine to form N-hydrogen amine and other analogs. | nih.govnih.govresearchgate.net |
| Thermal | Degradation observed, mechanisms proposed. | nih.govnih.gov |
| Photolytic | Degradation observed, mechanisms proposed. | nih.govnih.gov |
Identification and Structural Elucidation of Degradation Products using Mass Spectrometry
Following forced degradation, the identification and structural characterization of the resulting products are critical. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary tool for this purpose. researchgate.netnih.gov The precise mass measurements provided by HRMS allow for the determination of the elemental composition of degradation products.
Further structural details are obtained through tandem mass spectrometry (MS/MS), which involves fragmenting the ions of the degradation products to understand their structure. nih.gov In some cases, preparative HPLC is used to isolate the degradants in sufficient quantities for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides definitive structural information. researchgate.net Through these combined techniques, the structures of various oxidative and hydrolytic degradation products of Elagolix have been successfully elucidated. researchgate.netnih.gov
Impurity Profiling and Process-Related Impurity Characterization
The rigorous identification, quantification, and control of impurities are critical components in the manufacturing of any active pharmaceutical ingredient (API). In the context of complex synthetic molecules like Elagolix and its isotopically labeled analogues, impurity profiling ensures the final product's purity, safety, and efficacy. veeprho.comdaicelpharmastandards.com Process-related impurities can arise from starting materials, intermediates, byproducts, or degradation products formed during synthesis and storage. daicelpharmastandards.com Characterizing these impurities involves advanced analytical methodologies to understand their structure and origin, which is essential for optimizing the synthetic process and maintaining quality control.
Development of Methods for Quantifying Known and Unknown Impurities
The quantification of both known and unknown impurities in "De(ethyl butyrate) Elagolix Methoxy-d3" relies on highly sensitive and specific analytical techniques. Given that this compound is a deuterated analogue of a known Elagolix-related compound, the methods developed for the parent drug, Elagolix, serve as a foundational framework. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are the primary tools for this purpose. veeprho.comactascientific.com
A key objective in method development is to achieve adequate separation of the main compound from all potential impurities. nih.govresearchgate.net For Elagolix and its related substances, reversed-phase HPLC (RP-HPLC) methods are commonly developed. actascientific.com These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, sensitive, linear, accurate, and precise. actascientific.comnih.gov
Key Analytical Techniques:
RP-HPLC with UV Detection: This is a standard method for routine quality control, capable of separating and quantifying impurities. A typical method might use a C8 or C18 column with a gradient elution program involving a buffered aqueous mobile phase and an organic modifier like acetonitrile. actascientific.comnih.gov
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is indispensable for identifying unknown impurities and quantifying trace-level contaminants, including potential genotoxic impurities. veeprho.comnih.gov The high sensitivity and specificity of MS allow for the structural elucidation of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govarabjchem.org Methods using electrospray ionization (ESI) in positive ion mode are often employed for Elagolix. arabjchem.org
For "De(ethyl butyrate) Elagolix Methoxy-d3," the mass of the molecule and any related impurities will differ from their non-deuterated counterparts due to the presence of deuterium (B1214612). The analytical methods, particularly LC-MS/MS, must be adjusted to monitor for the specific m/z values corresponding to the deuterated species.
Table 1: Example Parameters for RP-HPLC Method for Elagolix Impurity Profiling
| Parameter | Condition | Reference |
|---|---|---|
| Column | Inertsil C8 or ACE C18-PFP (250 mm x 4.6 mm, 5 µm) | actascientific.comnih.gov |
| Mobile Phase A | Phosphate or Acetate Buffer (e.g., pH 3.5-5.6) | actascientific.comnih.gov |
| Mobile Phase B | Acetonitrile or Acetonitrile/Methanol mixture | actascientific.comnih.gov |
| Elution Mode | Gradient | actascientific.comnih.gov |
| Flow Rate | 1.0 - 1.3 mL/min | actascientific.comnih.gov |
| Detection Wavelength | 210 nm or 275 nm (UV) | actascientific.comnih.gov |
| Column Temperature | 35°C | actascientific.com |
Table 2: UPLC-MS/MS Method Details for Trace-Level Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | nih.govarabjchem.org |
| Ionization Mode | Electrospray Ionization (ESI), Positive | arabjchem.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | arabjchem.org |
| Example MRM Transition (Elagolix) | m/z 632.4 → 529.5 (Quantification) | arabjchem.org |
| Limit of Quantification (LOQ) | Can reach picogram/mL levels (e.g., 24 pg/mL for genotoxic impurities) | nih.gov |
Forced degradation studies are also a critical part of method development. The API is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products. nih.gov This helps to demonstrate the stability-indicating nature of the analytical method, ensuring that any degradation products can be separated from the main peak and quantified accurately. nih.gov
Mass Balance Analysis in Synthetic Pathways
Mass balance analysis is a quantitative assessment that accounts for all the mass of a substance entering and leaving a process. In pharmaceutical synthesis, it is a crucial exercise to ensure that all starting materials and intermediates have been converted into the desired product or accounted for as byproducts, impurities, or unreacted materials. A successful mass balance, where the accounted-for material is close to 100%, provides confidence in the analytical methods and the understanding of the chemical process. nih.gov
In the synthesis of Elagolix and its analogues, mass balance is particularly important during forced degradation studies. After exposing the drug substance to stress conditions, analysts quantify the amount of the parent drug that has degraded and the amounts of all significant degradation products that have formed. nih.gov A mass balance of over 97% was achieved in one such study on Elagolix, indicating that the analytical method was capable of detecting and quantifying the principal degradation products effectively. nih.gov
A human mass balance study following a single oral dose of [¹⁴C]-labeled Elagolix demonstrated that the drug is primarily metabolized and excreted. nih.gov The study found that 90.1% of the total radioactive dose was recovered in feces and 2.9% in urine, with a total recovery of 93%. nih.gov While this type of study focuses on metabolic fate in the body, the principles of tracking all components are analogous to the mass balance performed on a synthetic reaction, where the goal is to account for all chemical transformations and potential losses.
For the synthesis of "De(ethyl butyrate) Elagolix Methoxy-d3," a mass balance analysis would involve:
Precisely measuring all reactants, including the deuterated starting materials.
Carefully monitoring the reaction progress to track the formation of the desired product and any byproducts.
Upon completion, isolating and quantifying the final product, any unreacted starting materials, and all significant process-related impurities.
Using validated analytical methods to ensure accurate quantification of all components.
This analysis helps to identify steps in the synthetic pathway with poor yields or those that generate a high level of impurities, providing critical information for process optimization and control. google.com
Future Research Directions and Translational Hypotheses
Elucidating the Precise Role of Deuteration and Butanoate Modification in Pharmacological Properties
The structural modifications in "De(ethyl butyrate) Elagolix (B1671154) Methoxy-d3"—specifically the replacement of hydrogen with deuterium (B1214612) on the methoxy (B1213986) group and the addition of a butanoate moiety—are hypothesized to significantly alter its pharmacokinetic and pharmacodynamic properties compared to the parent compound, elagolix.
Deuteration: The substitution of hydrogen with its stable heavy isotope, deuterium, is a strategy used to improve the metabolic profile of drugs. nih.govresearchgate.net This modification strengthens the carbon-hydrogen bond to a carbon-deuterium bond, which can slow down metabolic processes catalyzed by enzymes like the cytochrome P450 family. researchgate.netresearchgate.net This phenomenon, known as the kinetic isotope effect, can lead to several potential advantages, including reduced metabolic clearance, prolonged drug exposure, and potentially altered metabolic pathways that might reduce the formation of toxic byproducts. researchgate.netresearchgate.netnih.gov For a methoxy-d3 modification, it is hypothesized that O-demethylation, a common metabolic pathway, would be slowed, potentially increasing the half-life and bioavailability of the elagolix analog.
Butanoate Modification: The incorporation of a butanoate ester is a common molecular modification strategy in drug design. biomedres.usnih.gov This approach can be used to create a prodrug, which may enhance the lipophilicity of the parent molecule. nih.gov Increased lipophilicity can influence a drug's absorption, distribution, and penetration across biological membranes. It is hypothesized that the butanoate moiety in this elagolix analog could alter its absorption characteristics, potentially shifting it from a permeability-limited compound (Elagolix is considered a BCS Class III drug) to one with improved absorption properties. nih.gov Furthermore, ester groups can be cleaved by esterase enzymes in the body to release the active drug, potentially allowing for controlled or sustained release.
Detailed research would be required to characterize these effects. Preclinical studies would need to compare the metabolic stability of the modified analog against elagolix in liver microsomes and hepatocytes. Pharmacokinetic studies in animal models would be essential to determine how these changes translate to in vivo parameters such as clearance, volume of distribution, and oral bioavailability.
| Pharmacokinetic Parameter | Hypothesized Change in Modified Analog | Rationale |
|---|---|---|
| Metabolic Clearance (CL) | Decrease | Deuteration of the methoxy group may slow CYP450-mediated metabolism (Kinetic Isotope Effect). nih.gov |
| Half-life (t½) | Increase | Reduced metabolic clearance would lead to a longer residence time in the body. researchgate.net |
| Oral Bioavailability (F) | Increase | Reduced first-pass metabolism due to deuteration and potentially enhanced absorption from butanoate modification. |
| Permeability | Increase | The butanoate ester could increase lipophilicity, potentially improving passive diffusion across the gut wall. nih.gov |
| Protein Binding | Potential Alteration | Changes in lipophilicity and structure due to the butanoate group could modify binding affinity to plasma proteins like albumin. |
Integration of Artificial Intelligence and Machine Learning in Analog Design and Prediction of ADME
The design and optimization of novel drug candidates can be significantly accelerated through the use of artificial intelligence (AI) and machine learning (ML). nih.gov For a modified elagolix analog, computational approaches can be pivotal in predicting its properties and guiding further structural modifications. longdom.orgresearchgate.net
Predictive ADME Modeling: The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity are critical determinants of its clinical success. longdom.org ML models, such as quantitative structure-activity relationship (QSAR) models, can be trained on large datasets of existing compounds to predict the ADME profiles of novel analogs. nih.gov For "De(ethyl butyrate) Elagolix Methoxy-d3," these models could predict key parameters including solubility, permeability, metabolic stability, and potential for drug-drug interactions. researchgate.net By inputting the molecular structure of the analog, these tools can provide early-stage insights, reducing the need for extensive and costly initial laboratory screening. diva-portal.org
Generative Analog Design: Beyond prediction, AI can be used for the de novo design of new molecules. diva-portal.org Reinforcement learning and other generative models can explore a vast chemical space to propose novel elagolix analogs with optimized property profiles. youtube.com Researchers could define a desired profile—for instance, increased metabolic stability, specific receptor affinity, and low potential for off-target effects—and the AI model would generate candidate structures that meet these criteria. This approach could be used to explore alternative deuteration sites or different ester prodrug modifications to further refine the pharmacological properties of the elagolix scaffold.
| AI/ML Application | Model Type | Input Data | Predicted Output/Use Case |
|---|---|---|---|
| ADME Prediction | QSAR, Random Forest, Neural Networks | Molecular descriptors (e.g., ClogP, PSA), structural fingerprints | Metabolic stability, permeability, plasma protein binding, potential toxicity. nih.gov |
| Analog Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Known GnRH antagonists, desired property ranges | Novel molecular structures with optimized pharmacokinetic and pharmacodynamic profiles. |
| Metabolic Hotspot Prediction | Cytochrome P450 metabolism models | 3D structure of the analog | Identification of sites most susceptible to metabolism, guiding deuteration strategy. longdom.org |
| Receptor Binding Affinity | Molecular Docking Simulations, 3D-QSAR | Crystal structure of GnRH receptor, analog structure | Prediction of binding energy and interaction with the target receptor. |
Investigation of Receptor Polymorphisms and their Influence on Modified Elagolix Analog Interaction
The efficacy and pharmacokinetic profile of a drug can vary significantly among individuals due to genetic polymorphisms in receptors, metabolic enzymes, and drug transporters. nih.gov For a modified elagolix analog, understanding these genetic influences is crucial for predicting patient response.
GnRH Receptor (GnRHR) Polymorphisms: The target of elagolix is the GnRH receptor in the pituitary gland. nih.gov Genetic variants, such as single nucleotide polymorphisms (SNPs), in the GNRHR gene have been identified and could potentially alter the receptor's structure and function. nih.gov Such changes might affect the binding affinity, potency, or downstream signaling of the modified elagolix analog. The addition of the butanoate group could alter the way the molecule interacts with the receptor's binding pocket, and the clinical effect of this change could be modulated by receptor polymorphisms. Future research should involve in vitro binding assays using cells expressing different GnRHR variants to determine if the analog's potency is affected.
Polymorphisms in ADME-Related Genes: Elagolix is a substrate for the hepatic uptake transporter OATP1B1 (encoded by the SLCO1B1 gene) and is metabolized by enzymes such as CYP3A4. nih.govresearchgate.net Genetic variants in SLCO1B1 are known to significantly impact the plasma concentrations of elagolix. nih.gov Similarly, polymorphisms in CYP enzymes can alter the rate of drug metabolism. Since the deuteration in the modified analog is specifically designed to alter metabolism, the impact of CYP polymorphisms could be even more pronounced. Pharmacogenetic studies will be essential to investigate how common genetic variants in these key ADME genes influence the pharmacokinetics of "De(ethyl butyrate) Elagolix Methoxy-d3."
| Gene | Function | Known Polymorphism Example | Potential Influence on Modified Elagolix Analog |
|---|---|---|---|
| GNRHR | Drug Target (GnRH Receptor) | rs3756159 | Altered binding affinity or signal transduction, potentially affecting drug efficacy. nih.gov |
| SLCO1B1 | Hepatic Uptake Transporter (OATP1B1) | c.521T>C | Altered hepatic uptake, leading to significant variations in plasma exposure. nih.gov |
| CYP3A4 | Metabolic Enzyme | CYP3A422 | Modified rate of metabolism, potentially amplifying the effect of deuteration and leading to inter-individual variability in drug clearance. |
| CYP2C19 | Metabolic Enzyme | CYP2C192, *3 (Poor metabolizers) | Elagolix is a weak inhibitor of CYP2C19; the modified analog's interaction with this pathway would need investigation. nih.gov |
Development of Predictive In Vitro-In Vivo Correlation (IVIVC) Models for Modified Elagolix Analogs
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form (usually the rate of drug dissolution) to an in vivo response (such as the plasma drug concentration). kinampark.com Developing a robust IVIVC is a key goal in drug development, as it can serve as a surrogate for bioequivalence studies and support formulation changes. fda.govyoutube.com
For an orally administered drug like the modified elagolix analog, establishing an IVIVC presents specific challenges and opportunities. The parent drug, elagolix, has high solubility and low permeability (BCS Class III), meaning its absorption is typically limited by its ability to cross the intestinal membrane, not by how quickly it dissolves. nih.gov However, the butanoate modification could increase its lipophilicity and potentially alter its solubility, possibly making its dissolution rate a more critical factor for absorption.
To develop a Level A IVIVC—the most informative type—researchers would need to create multiple formulations of the modified analog with different in vitro release rates (e.g., fast, medium, and slow). kinampark.comfda.gov These formulations would then be tested in vivo to determine their pharmacokinetic profiles. If a point-to-point relationship can be established between the in vitro dissolution profiles and the in vivo absorption profiles, the IVIVC can be used to predict the in vivo performance of future formulations based solely on in vitro dissolution data. This would be particularly valuable if a modified-release formulation of the analog is being developed to optimize its therapeutic effect.
| IVIVC Study Component | Description | Example for Modified Elagolix Analog |
|---|---|---|
| In Vitro Testing | Measurement of drug release from the dosage form. | USP Apparatus II (paddle) dissolution testing of fast, medium, and slow-release formulations in various pH media. |
| In Vivo Study | Administration of the formulations to human subjects and measurement of plasma drug concentrations over time. | A crossover pharmacokinetic study in healthy volunteers. |
| Data Analysis | Deconvolution of in vivo plasma concentration data to obtain in vivo absorption profiles. | Using methods like Wagner-Nelson or Loo-Riegelman to calculate the fraction of drug absorbed over time. |
| Correlation Development | Establishing a mathematical model relating the in vitro and in vivo data. | Plotting the percentage of drug absorbed in vivo versus the percentage of drug dissolved in vitro to establish a Level A correlation. kinampark.com |
Q & A
Q. What is the mechanism of action of Elagolix, and how does its deuterated analog (De(ethyl buytrate) Elagolix Methoxy-d3) enhance pharmacokinetic studies?
Elagolix is a non-peptide GnRH receptor antagonist that suppresses gonadotropins and estradiol by competitively binding to pituitary GnRH receptors, reducing hormone-driven conditions like endometriosis pain . Deuterated analogs, such as this compound, are used as internal standards in mass spectrometry to improve analytical precision. The deuterium atoms reduce metabolic interference, enabling accurate quantification of Elagolix and its metabolites in biological matrices .
Q. How should researchers design experiments to assess Elagolix's metabolic stability and transporter interactions?
- In vitro assays : Use human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4) to identify primary metabolic pathways. Include inhibitors like ketoconazole (CYP3A inhibitor) to confirm enzyme contributions .
- Transporter studies : Employ cell lines (e.g., HEK293) transfected with OATP1B1 or P-gp to evaluate hepatic uptake and efflux. Clinical DDI studies with rifampin (OATP1B1 inhibitor) can validate transporter roles .
- Analytical methods : Use LC-MS/MS with deuterated internal standards (e.g., this compound) to minimize matrix effects .
Advanced Research Questions
Q. How can physiologically based pharmacokinetic (PBPK) modeling resolve contradictions between in vitro and clinical data on Elagolix's OATP1B1-mediated transport?
Despite in vitro evidence identifying OATP1B1 as a key hepatic uptake transporter for Elagolix, population PK analyses found no significant impact of OATP1B1 genotypes on distribution . To address this:
- Develop a PBPK model integrating in vitro kinetic parameters (e.g., OATP1B1 Km/Vmax) and clinical data from DDI studies with rifampin .
- Simulate scenarios where genetic polymorphisms or co-administered drugs alter OATP1B1 activity. Validate predictions against clinical PK data from diverse patient cohorts .
Q. What methodological approaches are critical for analyzing Elagolix impurities (e.g., Elagolix Nitroso) in drug formulations?
- Impurity profiling : Use high-resolution LC-MS/MS to characterize structures like Elagolix Nitroso (CAS: NA), ensuring compliance with ICH Q3A/B guidelines .
- Quantification : Employ reference standards (e.g., Elagolix Impurity 20) with ≥98% purity, validated against pharmacopeial methods (USP/EP) .
- Stability studies : Monitor impurity formation under stress conditions (e.g., heat, light) to assess degradation pathways .
Q. How do exposure-response models inform dose optimization for Elagolix in endometriosis patients with variable body weights?
- Population PK/PD modeling : Use nonlinear mixed-effects models (NONMEM) to correlate Elagolix Cavg (average concentration) with dysmenorrhea (DYS) response. Incorporate covariates like body weight, which impacts Vc/F (apparent volume of distribution) .
- Markov chain models : Predict transition probabilities between responder/non-responder states based on monthly Cavg values, adjusting for dropout rates in long-term trials .
Q. What strategies mitigate biases in clinical trials assessing Elagolix's bone mineral density (BMD) effects?
- Dual-energy X-ray absorptiometry (DXA) : Standardize BMD measurement protocols across study sites to reduce variability .
- Covariate adjustment : Include baseline BMD, calcium intake, and vitamin D levels in statistical models to isolate drug effects .
- Dose titration : Use lower doses (150 mg QD) in patients with baseline osteopenia to balance efficacy and safety .
Data Contradiction Analysis
Q. Why do in vitro CYP3A induction data for Elagolix conflict with clinical DDI observations?
In vitro assays classify Elagolix as a weak-to-moderate CYP3A inducer, but clinical studies show a 35–55% reduction in midazolam (CYP3A substrate) AUC, suggesting moderate induction . To reconcile:
- Conduct time-dependent inhibition (TDI) assays to assess pre-incubation effects on CYP3A activity.
- Use PBPK models to simulate enzyme induction dynamics, accounting for dosing frequency (BID vs. QD) and intestinal vs. hepatic CYP3A contributions .
Q. How should researchers interpret discrepancies between Elagolix's predicted and observed drug-drug interaction (DDI) risks with P-gp substrates?
While in vitro data suggest Elagolix inhibits P-gp, clinical studies with digoxin (P-gp substrate) showed only a 19% AUC increase at 150 mg QD, below the threshold for clinical significance . Recommendations:
- Evaluate unbound inhibitor concentrations (Iu/IC50) in vitro to refine DDI risk predictions.
- Monitor Cmax (68% increase for digoxin) rather than AUC alone, as transient inhibition may affect absorption .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
